molecular formula C9H14OS3 B124975 Ajoene CAS No. 92285-01-3

Ajoene

Cat. No. B124975
CAS RN: 92285-01-3
M. Wt: 234.4 g/mol
InChI Key: IXELFRRANAOWSF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajoene Description Analysis

Ajoene is a sulfur-containing compound derived from garlic, known for its broad pharmacological properties. It has been identified as a major compound in garlic that induces apoptosis in human leukemic cells without affecting healthy peripheral mononuclear blood cells . Ajoene's ability to increase intracellular peroxide production and activate nuclear translocation of nuclear factor kappaB (NF-κB) suggests a mechanism by which it induces apoptosis . Additionally, ajoene exhibits broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast, by targeting the disulfide bond necessary for its activity .

Synthesis Analysis

The synthesis of ajoene typically results in a mixture of two isomers, (E,Z)-4,5,9-trithiadodeca-1,6,11-triene-9-oxide, which have been isolated and studied for their antiproliferative effects . The Z-ajoene isomer, in particular, has been shown to arrest tumor cells in the G2/M phase of the cell cycle and disrupt the microtubule network, leading to antitumor activities both in vitro and in vivo .

Molecular Structure Analysis

Ajoene's molecular structure, characterized by a trisulfide moiety, is crucial for its biological activity. The compound acts as both an inhibitor and a substrate of key enzymes in the antioxidant thiol metabolism, such as human glutathione reductase and Trypanosoma cruzi trypanothione reductase . The interaction with these enzymes increases oxidative stress in cells, which may contribute to ajoene's antiparasitic and cytostatic actions .

Chemical Reactions Analysis

Ajoene's chemical reactivity, particularly its interaction with the fibrinogen receptor on platelets, underlies its potent antiplatelet effects . It inhibits platelet aggregation by directly interacting with the receptor, affecting fibrinogen binding and platelet release reaction . Moreover, ajoene modifies the internal microviscosity of the plasma membrane, which is essential for the fusion of granules and plasma membrane during exocytosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ajoene contribute to its biological effects. For instance, ajoene's ability to inhibit protein prenylation, a post-translational modification crucial for cell proliferation, is linked to its antiproliferative effect on arterial smooth muscle cells . Ajoene also alters the phospholipid composition of Trypanosoma cruzi, leading to growth inhibition and cell lysis . Its interaction with the plasma membrane and inhibition of cholesterol biosynthesis further demonstrate the compound's diverse effects on cellular processes .

Scientific Research Applications

Anticancer Activity

Ajoene, a compound formed from crushed garlic, has demonstrated significant anticancer properties. It exhibits cytotoxicity towards cancer cells, potentially through an apoptotic mechanism involving the mitochondrial-dependent caspase cascade. The Z-isomer of ajoene is more active than the E-isomer in inhibiting tumor cell growth. Altering the terminal end allyl groups in ajoene can produce analogs with superior in vitro anticancer activity, suggesting its potential as a basis for developing anticancer agents (Kaschula, Hunter, & Parker, 2010).

Antifungal and Antimicrobial Properties

Ajoene has shown efficacy in the treatment of tinea pedis, a skin infection, demonstrating higher effectiveness than traditional treatments in some cases. This highlights its potential as an antifungal agent (Ledezma et al., 2000). Additionally, it inhibits the growth of various pathogens, including bacteria and fungi, affecting the integrity of their cytoplasmic membranes. This property opens up possibilities for ajoene as a specific antifungal drug (San‐Blas et al., 1989).

Antiplatelet and Antithrombotic Effects

Ajoene has significant effects on platelet aggregation, making it a potential candidate for preventing thrombosis. It inhibits platelet deposition and thrombus formation under various conditions, which could be useful in preventing thrombus formation due to vascular damage (Apitz-Castro, Badimon, & Badimón, 1992).

Interaction with Cancer Cell Proteins

Ajoene targets protein folding in the endoplasmic reticulum of cancer cells, leading to apoptosis. This discovery adds a new dimension to our understanding of its antitumor action and suggests a novel approach for cancer therapy (Kaschula et al., 2016).

Inhibitory Effects on Tumor and Metastasis

Ajoene has demonstrated inhibitory effects on both primary tumor growth and metastasis in certain mouse models, suggesting its potential as an anti-metastatic agent. This is particularly significant given the challenges in treating metastatic diseases (Taylor et al., 2006).

Safety And Hazards

Ajoene is generally considered safe, but there are some potential risks associated with taking ajoene .

Future Directions

The use of antivirulence agents, which focus on attenuating bacterial pathogenicity rather than affecting cell viability, represents an alternate and interesting approach for treating bacterial infections . Ajoene’s ability to inhibit quorum sensing, a key target of antivirulence agents, makes it a promising candidate for future research .

properties

IUPAC Name

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELFRRANAOWSF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSC=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSS/C=C/CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318485
Record name (E)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajoene

CAS RN

92284-99-6, 92285-01-3
Record name (E)-Ajoene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92284-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ajoene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ajoene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AJOENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajoene
Reactant of Route 2
Ajoene
Reactant of Route 3
Ajoene
Reactant of Route 4
Ajoene
Reactant of Route 5
Ajoene
Reactant of Route 6
Reactant of Route 6
Ajoene

Citations

For This Compound
9,590
Citations
HT Hassan - Leukemia research, 2004 - Elsevier
… Several clinical trials and in vitro studies of ajoene have demonstrated its best-… of ajoene has produced significant clinical response in patients with skin basal cell carcinoma. Ajoene …
Number of citations: 166 www.sciencedirect.com
VM Dirsch, DSM Antlsperger, H Hentze, AM Vollmar - Leukemia, 2002 - nature.com
… of action of ajoene, however, are unknown. The present study aims to characterize the molecular events leading to ajoene-triggered apoptosis. We show here that ajoene (20 μM) leads …
Number of citations: 115 www.nature.com
R Naganawa, N Iwata, K Ishikawa… - Applied and …, 1996 - Am Soc Microbiol
… However, antimicrobial activity of ajoene has been demonstrated only for one yeast species and two fungus species; therefore, we examined the antimicrobial activity of ajoene for …
Number of citations: 302 journals.asm.org
TH Jakobsen, M van Gennip, RK Phipps… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… the primary QS inhibitor present in garlic to be ajoene, a sulfur-containing compound with … of synthetic ajoene toward P. aeruginosa was elucidated. DNA microarray studies of ajoene-…
Number of citations: 477 journals.asm.org
VM Dirsch, AM Vollmar - Biochemical pharmacology, 2001 - Elsevier
… to reduced PGE 2 release after ajoene treatment, we first examined the influence of ajoene on LPS-induced COX-2 mRNA levels, since ajoene was recently found to interfere with the …
Number of citations: 91 www.sciencedirect.com
EL Romano, RF Montano, BÍZ Brito… - …, 1997 - Taylor & Francis
… Here we show that Ajoene strongly inhibited the proliferation … On macrophages, Ajoene was also found to partially inhibit … Ajoene also partially prevented the lytic effect of human and …
Number of citations: 56 www.tandfonline.com
R Apitz-Castro, E Ledezma, J Escalante… - … and biophysical research …, 1986 - Elsevier
… is also inhibited by ajoene in a dose-dependent manner (ID50 = 2.3 uM). Other membrane receptors such as ADP or epinephrine receptors are not affected by ajoene. Ajoene strongly …
Number of citations: 85 www.sciencedirect.com
VM Dirsch, AK Kiemer, H Wagner, AM Vollmar - Atherosclerosis, 1998 - Elsevier
… Allicin and ajoene are discussed as active compounds with regard to the … and ajoene on the iNOS system in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Ajoene (IC …
Number of citations: 198 www.sciencedirect.com
CH Kaschula, R Hunter, MI Parker - Biofactors, 2010 - Wiley Online Library
… Structure-activity studies on ajoene and ajoene analogues … Substitution of the terminal end allyl groups in ajoene for alkyl… activity to ajoene, opening up the way to developing ajoene-…
Number of citations: 93 iubmb.onlinelibrary.wiley.com
AT Fiori-Duarte, LB de Souza Ferreira, AS Ascencio… - Gene, 2023 - Elsevier
… of 23 ajoene analogues at the … ajoene could target the Hfq protein and affects its interaction with RNAs. Based on docking simulations, we tried to elucidate the binding mode of ajoene …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.